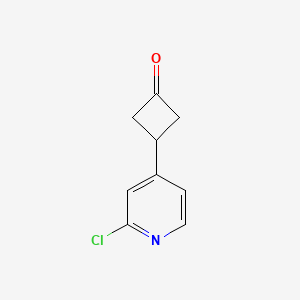![molecular formula C14H13ClN2 B13499550 1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C14H12N2·HCl It is a derivative of benzoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride typically involves the reaction of benzo[h]quinoline with formaldehyde and ammonia. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Quinolin-2-ylmethanamine dihydrochloride: Similar in structure but with different functional groups.
(1-Methyl-1H-benzimidazol-2-yl)methanamine hydrochloride: Another related compound with distinct properties.
Uniqueness
1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13ClN2 |
|---|---|
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
benzo[h]quinolin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H12N2.ClH/c15-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)16-12;/h1-8H,9,15H2;1H |
InChI-Schlüssel |
NLVVODSXNOZXHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


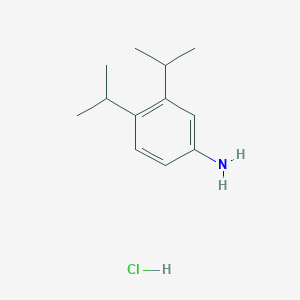
![1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
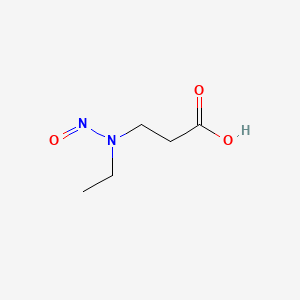
![methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
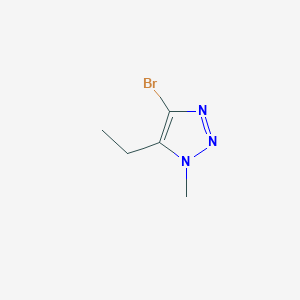
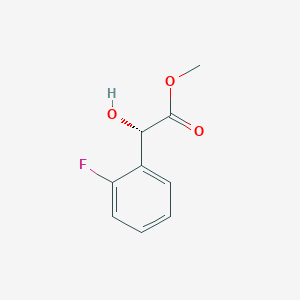
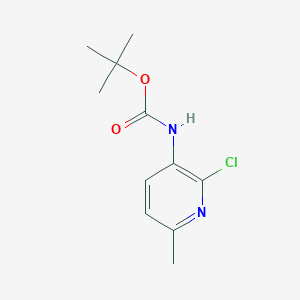
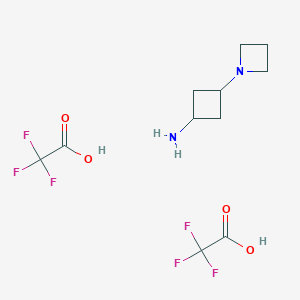
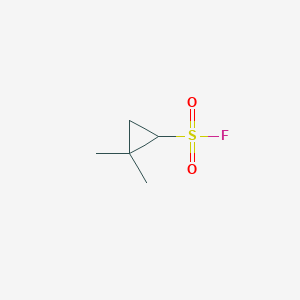

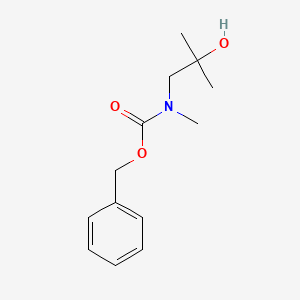
![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
